2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

描述

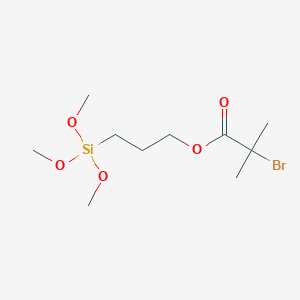

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS 314021-97-1) is a brominated silyl ester with the molecular formula C13H27BrO5Si. It combines a hydrolyzable trimethoxysilyl group with a bromoester moiety, making it reactive in applications such as polymer modification, surface functionalization, and enzyme immobilization . Its structure enables dual functionality: the silyl group facilitates covalent bonding to inorganic surfaces (e.g., silica, glass), while the bromoester acts as a leaving group or initiator in radical polymerization .

Key applications include:

- Biocatalyst Stabilization: Used to immobilize enzymes like Candida antarctica Lipase B on polymer brushes, enhancing thermal stability and reusability .

- Material Synthesis: Serves as a precursor for hybrid organic-inorganic scaffolds in bone tissue engineering due to its ability to form crosslinked networks .

属性

CAS 编号 |

314021-97-1 |

|---|---|

分子式 |

C10H20BrO5Si- |

分子量 |

328.25 g/mol |

IUPAC 名称 |

2-bromo-2-methyl-6-trimethoxysilylhexanoate |

InChI |

InChI=1S/C10H21BrO5Si/c1-10(11,9(12)13)7-5-6-8-17(14-2,15-3)16-4/h5-8H2,1-4H3,(H,12,13)/p-1 |

InChI 键 |

VRQIHPDFVNOGJU-UHFFFAOYSA-M |

溶解度 |

not available |

产品来源 |

United States |

准备方法

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethoxysilyl)propyl alcohol . The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction . The product is then purified to achieve a purity of over 96% .

化学反应分析

Hydrolysis and Silanol Condensation

The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol intermediates. This reaction is pH-dependent and critical for adhesion applications.

Reaction pathway :

Key characteristics :

-

Hydrolysis rate : Accelerated in acidic or basic conditions .

-

Condensation : Silanol groups (Si–OH) form Si–O–Si bonds via dehydration, enabling covalent bonding to hydroxylated surfaces (e.g., glass, metals) .

| Property | Value | Source |

|---|---|---|

| Hydrolysis byproduct | Methanol | |

| Density | 1.243 g/mL (25°C) | |

| Moisture sensitivity | Requires inert atmosphere |

Applications :

Atom-Transfer Radical Polymerization (ATRP)

The bromoester moiety acts as an initiator for ATRP, a controlled radical polymerization technique.

Mechanism :

-

Initiation : The C–Br bond undergoes homolytic cleavage, transferring Br to a metal catalyst (e.g., Cu⁰/Cu¹⁺) .

-

Propagation : The generated radical reacts with monomers (e.g., styrene, acrylates) to grow polymer chains.

Experimental evidence :

| Parameter | Value | Source |

|---|---|---|

| Boiling point | 90–95°C (0.5 mmHg) | |

| Purity (typical) | 92–96% |

Applications :

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement, enabling further functionalization.

Reaction example :

Conditions :

Product utility :

Thermal Stability and Decomposition

The compound decomposes at elevated temperatures, releasing brominated byproducts.

Thermal data :

科学研究应用

Properties and Characteristics

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate has a molecular weight of 329.26 g/mol . It has a density of 1.243 g/mL at 25°C . The compound is a liquid and is soluble in organic solvents like ethanol, methanol, acetone, and dichloromethane . It is expected to have low solubility in water due to its lipophilic nature .

Key Applications

- Coupling Agent and Adhesion Promoter: The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable covalent bonds. This enhances adhesion in coatings, adhesives, and sealants .

- Surface-Initiated Atom Transfer Radical Polymerization (ATRP): It is used for surface-initiated ATRP polymerization .

- Microparticle Surface Modification: This compound can be employed in microparticle surface modification .

- Polymer Film Patterning: 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is used for growing polymer brushes on microstructured silicon .

Use in Surface-Initiated Polymerization

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is used in surface-initiated atom-transfer radical-polymerization (ATRP) . The initiator density in surface-initiated polymerizations has been systematically studied .

作用机制

The mechanism of action of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate involves its hydrolysis to form silanol groups, which can then undergo condensation reactions to form siloxane bonds . These siloxane bonds are responsible for the compound’s ability to enhance adhesion and modify surfaces . The bromine atom in the compound can also participate in substitution reactions, allowing for further functionalization .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related silyl esters and brominated derivatives based on reactivity , applications , and physical properties .

Table 1: Structural and Functional Comparison

Key Observations:

Silyl Group Impact :

- Trimethoxysilyl vs. Triethoxysilyl : The trimethoxy variant (314021-97-1) exhibits faster hydrolysis due to smaller methoxy groups, enabling quicker surface bonding in material science . In contrast, the triethoxy analog (880339-31-1) is more hydrophobic and slower-reacting, making it preferable for controlled polymerization .

- Price : The triethoxy derivative is priced at 11,200.00 EA vs. 7,800.00 EA for the trimethoxy compound, reflecting differences in synthesis complexity .

Bromoester Reactivity: Compared to 2-bromo-2-methylpropanoic acid , the bromoester in the target compound offers better solubility in organic solvents (e.g., THF, acetonitrile) and avoids carboxylic acid side reactions (e.g., decarboxylation) .

Table 2: Physical Properties (Inferred from Evidence)

Research Findings and Industrial Relevance

- Enzyme Immobilization : The compound’s bromoester enables covalent attachment of enzymes, achieving >80% activity retention after 10 cycles in C. antarctica lipase immobilization .

- Hybrid Materials : Scaffolds synthesized with this compound show compressive strength >50 MPa , suitable for bone tissue engineering .

生物活性

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is a silane compound notable for its potential biological activities and applications in various fields, including materials science and biomedical engineering. This compound, with the molecular formula and a molecular weight of approximately 329.27 g/mol, features a trimethoxysilyl group that enhances its reactivity and bonding capabilities with various substrates.

The biological activity of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate can be attributed to its ability to interact with biological macromolecules. The bromine atom in the structure may facilitate nucleophilic substitution reactions, potentially leading to the modification of proteins or nucleic acids. Additionally, the trimethoxysilyl group allows for covalent bonding with silicate surfaces, which can enhance biocompatibility and stability in biological environments .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, research indicates that at certain concentrations, it exhibits low cytotoxicity toward fibroblast cells (3T3) and macrophage cells, suggesting a favorable safety profile for potential therapeutic applications .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| 3T3 Fibroblasts | 0 - 100 | >85 |

| Macrophages | 0 - 100 | >80 |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro assays demonstrated that it could inhibit the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study on Biocompatibility

A notable case study focused on the use of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate in creating biocompatible coatings for medical devices. The study found that coatings made from this compound significantly reduced bacterial adhesion compared to standard materials, enhancing the longevity and safety of implants .

Hybrid Nanomaterials Research

Further research explored the incorporation of this silane into hybrid nanomaterials designed for drug delivery systems. The results indicated improved drug loading efficiency and controlled release profiles when used in conjunction with other biocompatible polymers, showcasing its versatility in biomedical applications .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate?

- Methodological Answer :

- Storage : Store under inert atmosphere (e.g., nitrogen) at room temperature, as the compound reacts slowly with moisture .

- Handling : Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- Disposal : Segregate waste and consult institutional guidelines for halogenated organic compounds.

Q. How can spectroscopic techniques validate the covalent immobilization of this compound on polydopamine (PDA) surfaces?

- Methodological Answer :

- XPS Analysis : Confirm the presence of silicon (Si 2p peak) and bromine (Br 3d peak) on the PDA surface after immobilization. A decrease in oxygen signals from trimethoxysilyl groups indicates hydrolysis .

- Raman Spectroscopy : Monitor the disappearance of methoxy (Si-O-CH₃) peaks (~650–750 cm⁻¹) and the emergence of silanol (Si-OH) bands post-immobilization .

Q. What are the key physicochemical properties influencing experimental design with this compound?

- Methodological Answer :

- Boiling Point : 90–95°C at 0.5 mmHg, requiring vacuum distillation for purification .

- Reactivity : Hydrolyzes slowly in moisture, necessitating anhydrous conditions for silane coupling reactions .

- Density : 1.243 g/cm³, critical for phase separation in biphasic systems .

Advanced Research Questions

Q. How can this compound be optimized as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP)?

- Methodological Answer :

- Surface Activation : Pre-treat substrates (e.g., glass, silicon) with oxygen plasma to enhance silane adhesion. Use a 1:100 molar ratio of initiator to monomer (e.g., PEGMA) in anhydrous THF .

- Kinetic Control : Monitor polymerization via gel permeation chromatography (GPC) to adjust reaction time and temperature. Excessive initiator loading can lead to uncontrolled brush growth .

Q. What strategies mitigate discrepancies in enzyme activity when immobilizing lipase B using this compound?

- Methodological Answer :

- Surface Density Optimization : Vary initiator concentration (0.1–1.0 mM) during immobilization. Higher densities may sterically hinder enzyme active sites .

- Post-Immobilization Analysis : Use fluorescence microscopy to assess enzyme distribution and activity assays (e.g., p-nitrophenyl acetate hydrolysis) to correlate structure-function relationships .

Q. How does the bromine moiety influence radical initiation efficiency in polymer brush synthesis?

- Methodological Answer :

- Comparative Studies : Replace the bromine with other leaving groups (e.g., chloride) and compare polymerization rates via GPC. Bromine’s lower bond dissociation energy (~68 kcal/mol) enhances radical generation .

- Electron Spin Resonance (ESR) : Detect radical intermediates during initiation to quantify efficiency under varying solvent polarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。